molecular formula C23H24N4O5 B2935373 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1207034-17-0

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2935373
CAS No.: 1207034-17-0
M. Wt: 436.468
InChI Key: SLHVONRKOXHDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications

Alkylation under Phase-Transfer Catalysis

Quinazoline-2,4(1H,3H)-diones have been studied for their reaction with dibromo compounds under phase-transfer catalysis conditions, leading to dialkylated and monoalkylated products. This research demonstrates the compound's potential as a versatile intermediate in synthetic chemistry (Reisch, Iding, & Usifoh, 1993).

Efficient Synthesis Using Carbon Dioxide

An efficient synthesis method for quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles with carbon dioxide has been developed, showcasing the environmental and economic advantages of using CO2 as a reagent. The method includes the synthesis of key intermediates for drug synthesis, emphasizing the role of these compounds in pharmaceutical development (Patil, Tambade, Jagtap, & Bhanage, 2008).

Crystal Structure Analysis

The detailed crystal structure of related quinazoline derivatives has been analyzed to understand the molecular conformation and bonding characteristics, essential for designing molecules with desired chemical properties (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Solvent-free Synthesis

Innovative solvent-free synthesis methods for quinazoline-2,4(1H,3H)-diones have been explored, highlighting the potential for greener chemistry practices in the synthesis of complex molecules. This approach not only reduces the environmental impact but also improves the efficiency of chemical processes (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Antitumor Activity and Molecular Docking

Quinazoline derivatives have been synthesized and evaluated for their antitumor activities, with some showing potent inhibitory effects on various cancer cell lines. Molecular docking studies help in understanding the interaction of these compounds with biological targets, guiding the development of new anticancer agents (Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015).

Analgesic and Anti-inflammatory Activities

New 1,3,4-oxadiazole derivatives linked to quinazolin-4-one have been synthesized and tested for their analgesic and anti-inflammatory activities, showcasing the compound's therapeutic potential (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Properties

IUPAC Name

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHVONRKOXHDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.